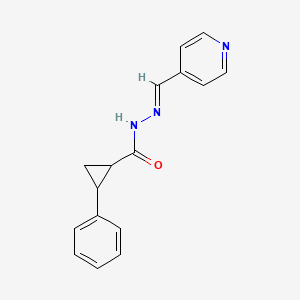
(3-chloro-2-methylphenyl)(3-ethoxy-4-methoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-chloro-2-methylphenyl)(3-ethoxy-4-methoxybenzyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of arylamine derivatives, which have been shown to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of (3-chloro-2-methylphenyl)(3-ethoxy-4-methoxybenzyl)amine is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting the activity of certain enzymes or signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that (3-chloro-2-methylphenyl)(3-ethoxy-4-methoxybenzyl)amine can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and pain in animal models of inflammation. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-chloro-2-methylphenyl)(3-ethoxy-4-methoxybenzyl)amine in lab experiments is its potential as a lead compound for the development of new drugs. However, its mechanism of action is not fully understood, which may limit its use in certain research applications. Additionally, further studies are needed to determine its toxicity and pharmacokinetic properties.
Zukünftige Richtungen
There are several potential future directions for research on (3-chloro-2-methylphenyl)(3-ethoxy-4-methoxybenzyl)amine. These include:
1. Further studies to elucidate the compound's mechanism of action and identify its molecular targets.
2. Development of analogs of the compound with improved potency and selectivity.
3. Evaluation of the compound's toxicity and pharmacokinetic properties in animal models.
4. Investigation of the compound's potential as a therapeutic agent for cancer and other diseases.
5. Exploration of the compound's potential as a tool for studying the role of inflammation and signaling pathways in disease.
Synthesemethoden
The synthesis of (3-chloro-2-methylphenyl)(3-ethoxy-4-methoxybenzyl)amine involves the reaction of 3-chloro-2-methylphenylamine with 3-ethoxy-4-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in anhydrous ethanol at room temperature under nitrogen atmosphere. The resulting product is purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
(3-chloro-2-methylphenyl)(3-ethoxy-4-methoxybenzyl)amine has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties. It has been studied as a potential lead compound for the development of new drugs to treat cancer and other diseases.
Eigenschaften
IUPAC Name |
3-chloro-N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-4-21-17-10-13(8-9-16(17)20-3)11-19-15-7-5-6-14(18)12(15)2/h5-10,19H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBXOPNHDNOIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=C(C(=CC=C2)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5464866 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B5706454.png)
![2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B5706457.png)
![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)






![N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamide](/img/structure/B5706505.png)

